molecular formula C9H7F2NO B13118218 5,8-Difluoro-3,4-dihydroisoquinolin-1(2H)-one

5,8-Difluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13118218
M. Wt: 183.15 g/mol
InChI Key: UKFNEZHGRKKNJJ-UHFFFAOYSA-N
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Description

5,8-Difluoro-3,4-dihydroisoquinolin-1(2H)-one is a fluorinated derivative of isoquinolinone Isoquinolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves the fluorination of a suitable isoquinolinone precursor. Common synthetic routes may include:

    Electrophilic Fluorination: Using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.

    Nucleophilic Fluorination: Employing reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.

Industrial Production Methods

Industrial production methods for fluorinated isoquinolinones may involve large-scale fluorination reactions using continuous flow reactors to ensure efficient heat and mass transfer. The choice of fluorinating agents and reaction conditions would be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinolinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to dihydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions at the fluorine atoms using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Substituted isoquinolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent due to its unique fluorinated structure.

    Industry: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8-Difluoro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. Generally, fluorinated compounds can interact with enzymes, receptors, or nucleic acids, altering their function. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one
  • 5,8-Dibromo-3,4-dihydroisoquinolin-1(2H)-one
  • 5,8-Diiodo-3,4-dihydroisoquinolin-1(2H)-one

Comparison

Compared to its halogenated analogs, 5,8-Difluoro-3,4-dihydroisoquinolin-1(2H)-one may exhibit:

  • Higher Stability : Due to the strong carbon-fluorine bond.
  • Different Reactivity : Fluorine’s electronegativity can influence the compound’s reactivity in various chemical reactions.
  • Enhanced Biological Activity : Fluorine atoms can improve the compound’s ability to interact with biological targets.

Properties

IUPAC Name

5,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-2H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFNEZHGRKKNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C=CC(=C21)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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